molecular formula C9H20BrN B1278795 1-Butyl-1-methylpyrrolidinium bromide CAS No. 93457-69-3

1-Butyl-1-methylpyrrolidinium bromide

Cat. No. B1278795
CAS RN: 93457-69-3
M. Wt: 222.17 g/mol
InChI Key: LCZRPQGSMFXSTC-UHFFFAOYSA-M
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Description

1-Butyl-1-methylpyrrolidinium bromide is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. Ionic liquids are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. They are used in various applications, including electrochemistry, catalysis, and as solvents for chemical reactions and separations.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 1-butyl-1-methylpyrrolidinium bromide consists of a pyrrolidinium cation with a butyl and a methyl group attached to the nitrogen atom. The anion associated with this cation in the provided studies varies, including dicyanamide , bis(trifluoromethanesulfonyl)imide , and tribromide . The structure of the cation influences the physical and chemical properties of the ionic liquid, such as viscosity, melting point, and solvation ability.

Chemical Reactions Analysis

1-Butyl-1-methylpyrrolidinium bromide can participate in various chemical reactions due to its ionic nature. For instance, it can act as a solvent or reagent in bromination reactions, as demonstrated by its use in the regioselective bromination of anilines and phenols . The ionic liquid can also influence the kinetics of reactions, such as the formation of CO2 gas hydrates, where it can act as a kinetic inhibitor or promoter depending on the conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-butyl-1-methylpyrrolidinium bromide and related ionic liquids have been extensively studied. These properties include thermal stability, viscosity, and electrochemical behavior. For example, the interaction of a related ionic liquid with a polyvinylidenefluoride membrane was studied to understand the temperature dependence of anion conformers . The thermodynamic properties of mixtures containing 1-butyl-1-methylpyrrolidinium dicyanamide and various molecular solvents have been investigated, providing insights into the solvation and mixing behavior of these ionic liquids . Additionally, the electrodeposition of germanium from a mixture containing 1-butyl-1-methylpyrrolidinium dicyanamide was explored, revealing the electrochemical properties and potential applications of these ionic liquids in materials science .

Scientific Research Applications

Degradation in Micro-electrolysis Systems

1-Butyl-1-methylpyrrolidinium bromide ([C4mpyr]Br) has been investigated for its degradation in ultrasound and zero-valent iron activated carbon micro-electrolysis systems. This research is significant for understanding the environmental behavior of ionic liquids, as it provides insights into the degradation pathways and the formation of intermediate products (Zhou, Lv, Shen, Wang, & Fan, 2013).

Ecotoxicity Comparison with Organic Solvents

A study compared the ecotoxicity of 1-butyl-1-methylpyrrolidinium bromide to traditional organic solvents. This research is crucial for assessing the environmental impact of ionic liquids, demonstrating that [C4mpyr]Br exhibits relatively low toxicity, comparable to that of dimethylformamide (Cho, Jeon, Pham, Vijayaraghavan, & Yun, 2008).

Thermochemical Properties

The ionic liquid's thermochemical properties, such as enthalpy of formation and vaporization, have been examined. This research is crucial for applications that require an understanding of the thermal behavior of ionic liquids (Emel’yanenko, Verevkin, Heintz, Corfield, Deyko, Lovelock, Licence, & Jones, 2008).

Flame-Retarding Additive in Lithium-Ion Batteries

Studies have explored the use of ionic liquids based on 1-butyl-1-methylpyrrolidinium cation as flame-retarding additives in lithium-ion batteries. This application is vital for enhancing battery safety and performance (Bae, Shim, & Kim, 2013).

Synthesis and Characterization of Novel Ionic Monomers

Research into the synthesis and characterization of novel ionic monomers, including 1-butyl-1-methylpyrrolidinium, has been conducted. This work is fundamental for the development of new polymeric ionic liquids with potential applications in various fields (Shaplov, Vlasov, Armand, Lozinskaya, Ponkratov, Malyshkina, Vidal, Okatova, Pavlov, Wandrey, Godovikov, & Vygodskii, 2011).

Safety And Hazards

1-Butyl-1-methylpyrrolidinium bromide may be harmful if inhaled, swallowed, or absorbed through the skin. It causes respiratory tract irritation, skin irritation, and serious eye irritation . Protective clothing should be worn and inhalation of vapor, skin or eye contact should be avoided .

Future Directions

1-Butyl-1-methylpyrrolidinium bromide shows a wide potential range, making it a promising candidate in electrochemical applications . It also has high extraction capacity for dibenzothiophene from liquid fuels .

properties

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.BrH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZRPQGSMFXSTC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCC1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049375
Record name 1-Butyl-1-methylpyrrolidinium bromide
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Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-1-methylpyrrolidinium bromide

CAS RN

93457-69-3
Record name 1-Butyl-1-methylpyrrolidinium bromide
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Record name 1-Butyl-1-methylpyrrolidinium bromide
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Record name 1-Butyl-1-methylpyrrolidinium bromide
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Record name Pyrrolidinium, 1-butyl-1-methyl-, bromide (1:1)
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Record name 1-BUTYL-1-METHYLPYRROLIDINIUM BROMIDE
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Synthesis routes and methods I

Procedure details

About 200 mL of acetonitrile (manufactured by Junsei Co., Ltd. in Japan) was mixed with about 52.7 mL (0.5 mol) of methylpyrrolidone (manufactured by Fluka Co., Ltd.) under a nitrogen atmosphere to form a liquid mixture. Subsequently, about 58.6 mL (0.55 mol) of 2-bromobutane (manufactured by Aldrich Co., Ltd.) was added into the liquid mixture drop by drop to form a mixed solution. Subsequently, the mixed solution was stirred at about 65° C. for about 48 hours under a nitrogen atmosphere, and was then stored at about 4° C. for about 12 hours to form crystals. After a supernatant was removed from the mixed solution, the crystals were dried at a temperature of about 35° C. and a pressure of about 0.2 atm for about 12 hours using a vacuum evaporator to remove a solvent therefrom. Subsequently, in order to remove impurities, the dried crystals were dissolved in about 100 mL of acetone, and were then stirred at a temperature of about 25° C. and a pressure of about 1 atm for about 30 minutes to form a solution. The solution was left at 4° C. for about 12 hours to form crystals again. After a supernatant was removed from the solution, the crystals were dried at a temperature of about 35° C. and a pressure of about 0.2 atm for about 12 hours using a vacuum evaporator. These processes were repeatedly conducted three times to obtain N-butyl-N-methylpyrrolidinium bromide at a yield of about 60%.
Quantity
58.6 mL
Type
reactant
Reaction Step One
Quantity
52.7 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A flask equipped with a thermometer, nitrogen gas inlet tube, reflux condenser, stirrer and dropping funnel was charged with 85 g (1.0 mol) of methylpyrrolidine and 400 g of 2-butanone (hereinafter referred to as MEK) and, while maintaining the temperature at 50° C. under a nitrogen stream, 205.5 g′ (1.5 mol) of n-butyl bromide was added dropwise over 2 hours and, then, the temperature was maintained at 80° C. for 2 hours to drive the reaction to completion. Then, the reaction mixture was filtered to give N-methyl-N-butylpyrrolidinium bromide (hereinafter referred to as MBPyBr) as slightly yellowish white crystals. These crystals were then washed with MEK twice to give 187 g (yield 90%) of white MBPyBr.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
M Krolikowska, T Hofman - Journal of Molecular Liquids, 2019 - Elsevier
… bromide, [C 1 C 4 IM][Br], 1-ethyl-1-methylpiperidinium bromide, [C 1 C 2 PIP][Br], 1-butyl-1-methyl-piperidinium bromide, [C 1 C 4 PIP][Br], 1-butyl-1-methylpyrrolidinium bromide, [C 1 C …
Number of citations: 13 www.sciencedirect.com
H Kumar, G Singh, R Kataria, SK Sharma - Journal of Molecular Liquids, 2020 - Elsevier
… Now, an attempt has been made to understand intermolecular interactions among 1–butyl–1–methylpyrrolidinium bromide ([C 4 C 1 Pyrr]Br) and amino acids. Here, we have presented …
Number of citations: 22 www.sciencedirect.com
MN Roy, K Roy, M Kundu… - Indian Journal of Advances …, 2015 - researchgate.net
Study of Solvation Consequences of 1-Butyl-1-Methylpyrrolidinium Bromide and Chloride … Study of Solvation Consequences of 1-Butyl-1-Methylpyrrolidinium Bromide and Chloride …
Number of citations: 4 www.researchgate.net
K Yoshii, T Uto, N Tachikawa… - Physical Chemistry …, 2020 - pubs.rsc.org
… The obtained 1-methyl-1-propylpyrrolidinium bromide (MPPBr) or 1-butyl-1-methylpyrrolidinium bromide (BMPBr) was dried under vacuum at 100 C for 24 h and reacted with LiTFSA in …
Number of citations: 28 pubs.rsc.org
O Stolarska, H Rodríguez, M Smiglak - Fluid Phase Equilibria, 2016 - Elsevier
The solid–liquid equilibria of five systems consisting of different pairs of pyrrolidinium-based ionic liquids were investigated. For all five tested systems the solid–liquid phase behaviour …
Number of citations: 29 www.sciencedirect.com
A Mahapatra, AK Samantara, S Barik, MK Sahoo… - Soft Matter, 2023 - pubs.rsc.org
… In this context we would like to mention here that several monocation-based organic ionic plastic crystals such as 1-butyl-1-methylpyrrolidinium bromide (BMPYBr) as well as several bis-…
Number of citations: 5 pubs.rsc.org
M Królikowska, K Paduszyński, M Zawadzki - Fluid Phase Equilibria, 2019 - Elsevier
In this work, thermodynamic and physicochemical properties including (vapor + liquid) equilibria (VLE), density and dynamic viscosity of binary mixtures composed of bromide-based …
Number of citations: 19 www.sciencedirect.com
Y Katayama, K Sekiguchi, M Yamagata… - Journal of the …, 2005 - iopscience.iop.org
… 1-Butyl-1-methylpyrrolidinium bromide (BMPBr) was prepared by the reaction of 1-methylpyrrolidine (Tokyo Kasei, purity ) and -butyl bromide (Tokyo Kasei, purity ), purified by …
Number of citations: 136 iopscience.iop.org
CW Cho, YC Jeon, TPT Pham… - Ecotoxicology and …, 2008 - Elsevier
… Of the ionic liquids tested, 1-butyl-1-methylpyrrolidinium bromide was found to be the least toxic, which is similar in toxicity level of dimethylformamide. In general, the toxicities of the …
Number of citations: 211 www.sciencedirect.com
Y Katayama, K Sekiguchi, M Yamagata… - ECS Proceedings …, 2004 - iopscience.iop.org
… 1-butyl-1-methylpyrrolidinium bromide (BMPBr) was prepared by the reaction of 1-methylpyrrolidine and n-butyl bromide, purified by recrystallization and dried under vacuum. BMPTFSI …
Number of citations: 3 iopscience.iop.org

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